![molecular formula C8H16NO4P B14288193 Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate CAS No. 116139-39-0](/img/structure/B14288193.png)
Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate is an organophosphorus compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phosphonate group attached to a 4-oxoazetidine ring, making it a versatile molecule for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable azetidinone derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction between diethyl phosphite and an azetidinone halide under mild conditions . This reaction is often carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, halides
Major Products Formed
Oxidation: Phosphonate oxides
Reduction: Hydroxyl derivatives
Substitution: Various substituted phosphonates
Wissenschaftliche Forschungsanwendungen
Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential metabolic processes . Additionally, its phosphonate group can mimic phosphate groups in biological systems, leading to competitive inhibition of enzymes that utilize phosphate substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 4-Methylbenzylphosphonate: Another organophosphorus compound with similar antimicrobial properties.
Dimethyl [(substitutedphenyl)(6-oxo-6O5-dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)methyl]phosphonates: These compounds also exhibit antimicrobial activity and are used in similar applications.
Uniqueness
Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate is unique due to its 4-oxoazetidine ring, which imparts distinct chemical reactivity and biological activity compared to other phosphonates. This structural feature allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
116139-39-0 |
|---|---|
Molekularformel |
C8H16NO4P |
Molekulargewicht |
221.19 g/mol |
IUPAC-Name |
4-(diethoxyphosphorylmethyl)azetidin-2-one |
InChI |
InChI=1S/C8H16NO4P/c1-3-12-14(11,13-4-2)6-7-5-8(10)9-7/h7H,3-6H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
FOOMRSINPCLKEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1CC(=O)N1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide](/img/structure/B14288118.png)
![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
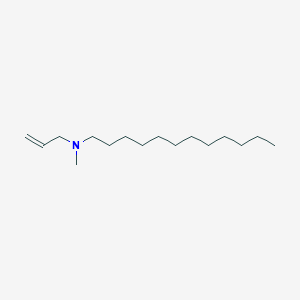
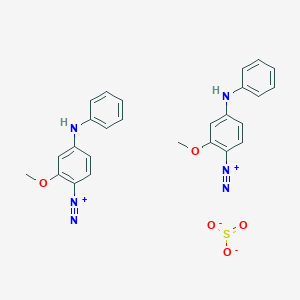
![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)

![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)
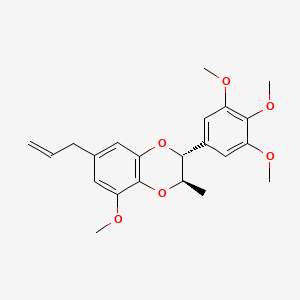
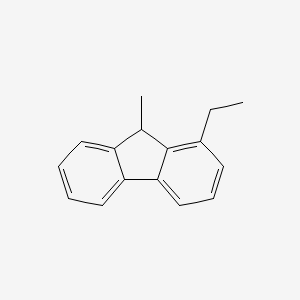
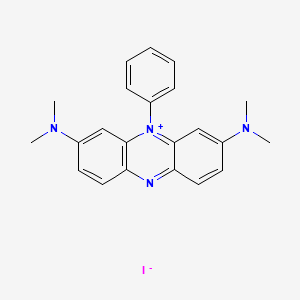
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
